Linker Composition Comparison: Conjugate 19 vs. Conjugate 18 — 2-Fold Difference in RS4;11 Leukemia Cell Growth Inhibition
E3 Ligase Ligand-linker Conjugate 19 differs from its closest structural analog, Conjugate 18, by a single atomic substitution: one methylene group (-CH2-) in the linker is replaced with an oxygen atom . This seemingly minor modification results in a quantifiable 2-fold difference in biological activity. Conjugate 19 inhibits cell growth in the RS4;11 acute leukemia cell line with an IC50 of 0.42 ± 0.25 nM, whereas Conjugate 18 exhibits approximately 2-fold greater potency in the same assay . This differential activity provides researchers with a calibrated, lower-potency control or alternative linker option when optimizing ternary complex geometry and cellular degradation efficiency.
| Evidence Dimension | Cell growth inhibition (IC50) in RS4;11 acute leukemia cells |
|---|---|
| Target Compound Data | IC50 = 0.42 ± 0.25 nM |
| Comparator Or Baseline | E3 Ligase Ligand-linker Conjugate 18: IC50 approximately 2-fold lower (more potent) |
| Quantified Difference | Conjugate 19 is 2-fold less potent than Conjugate 18 |
| Conditions | RS4;11 acute leukemia cell line; 4-day incubation; WST-8 cell viability assay |
Why This Matters
This 2-fold difference provides a quantitative basis for selecting Conjugate 19 when a moderate-potency CRBN-based linker is required for structure-activity relationship (SAR) optimization or when excessive degradation potency may confound experimental interpretation.
